

# Application Note: Formulation & Handling of N-(2-ethoxyphenyl)imidodicarbonimidic diamide

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## Compound of Interest

Compound Name:	N-(2-ethoxyphenyl)imidodicarbonimidic diamide
CAS No.:	524055-68-3
Cat. No.:	B431909

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## Compound Profile & Physicochemical Logic[1][2][3]

To formulate this compound effectively, one must understand its specific chemical behavior. Unlike the hydrophilic Metformin, the addition of the 2-ethoxyphenyl moiety significantly alters the lipophilicity and solubility profile.

## Chemical Identity[2][4][5]

- IUPAC Name: **N-(2-ethoxyphenyl)imidodicarbonimidic diamide**
- Common Synonym: 1-(2-ethoxyphenyl)biguanide
- Core Structure: An aryl-substituted biguanide tail.[1]
- Key Functional Groups:

- Biguanide Motif: Highly basic (pKa ~11.5 and ~2.8). Exists as a dication at low pH and a monocation at physiological pH (7.4).
- Ethoxy Group: Increases lipophilicity (LogP estimated ~1.2–1.8) compared to Metformin (LogP -1.43), facilitating membrane permeability but reducing aqueous solubility of the free base.

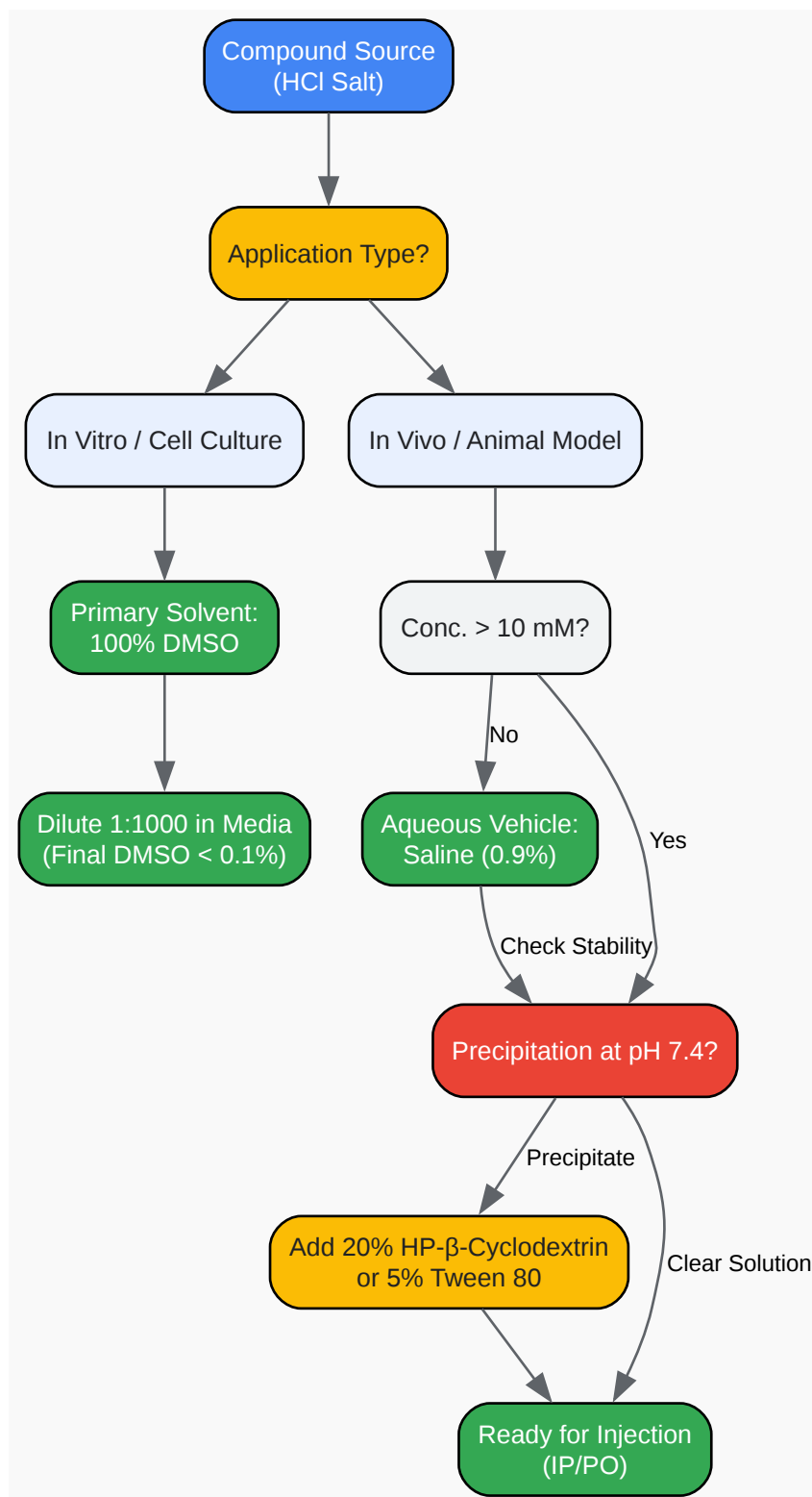
## The Salt Necessity

Crucial Directive: Do NOT attempt to formulate the free base directly in aqueous media for biological assays.

- Reasoning: The free base of aryl-biguanides is poorly soluble in water and unstable, prone to hydrolysis into urea and ammonia derivatives over time.
- Requirement: This protocol assumes the use of the Monohydrochloride (HCl) Salt.<sup>[1]</sup> If you possess the free base, it must be converted to the HCl salt prior to formulation (See Appendix A).

## Formulation Decision Matrix

The following logic flow dictates the vehicle selection based on the experimental end-point.



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Figure 1: Decision tree for vehicle selection based on concentration and application.

## Experimental Protocols

### Protocol A: Preparation of 50 mM Stock Solution (In Vitro)

Purpose: Stable storage for cell-based assays (e.g., AMPK activation, mitochondrial respiration).

- Weighing: Accurately weigh 10 mg of **N-(2-ethoxyphenyl)imidodicarbonimidic diamide HCl**.
  - MW (HCl salt estimate): ~292.76 g/mol (Base ~256.3 + HCl 36.46).
- Solvent Addition: Add 683  $\mu$ L of sterile, anhydrous DMSO (Dimethyl sulfoxide).
  - Note: Do not use water for the stock solution to prevent hydrolysis during long-term storage.
- Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.
  - Troubleshooting: If particles persist, sonicate at 40°C for 5 minutes.
- Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

### Protocol B: Aqueous Formulation for In Vivo Administration

Purpose: IP or PO dosing in rodents. Challenge: The ethoxy group reduces water solubility compared to Metformin. At neutral pH (7.4), the salt may dissociate and precipitate if the concentration is too high.

Target Concentration: 10 mg/kg dose (approx. 2 mg/mL for mouse).

- Vehicle Preparation: Prepare a 20% (w/v) Hydroxypropyl- $\beta$ -cyclodextrin (HP- $\beta$ -CD) solution in 0.9% saline.

- Why? Cyclodextrins encapsulate the hydrophobic ethoxy-phenyl tail, preventing precipitation while masking the bitter taste (crucial for oral gavage).
- Compound Addition:
  - Weigh the required amount of compound HCl salt.
  - Add the HP- $\beta$ -CD vehicle slowly while vortexing.
- pH Adjustment (Critical):
  - Check pH.<sup>[2]</sup><sup>[3]</sup> It will likely be slightly acidic (~5.0-6.0).
  - Do NOT adjust to pH > 7.5. Biguanides are most stable in slightly acidic to neutral media. Adjusting to basic pH will cause the free base to precipitate.
  - Acceptable Range: pH 5.5 – 7.0.
- Sterilization: Filter through a 0.22  $\mu$ m PES syringe filter.

## Analytical Quality Control (HPLC)

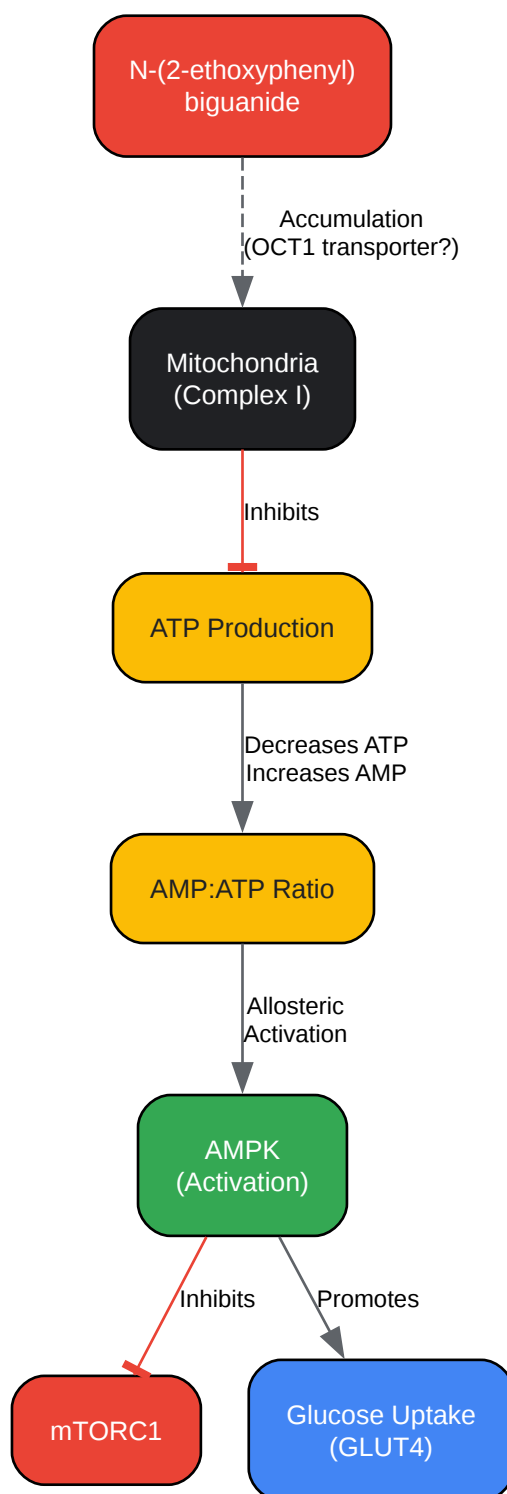
Standard reverse-phase HPLC (C18) fails for biguanides because they are too polar and wash off in the void volume. You must use Ion-Pairing Chromatography.

## Method Parameters

Parameter	Condition
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A	10 mM Sodium Octanesulfonate + 10 mM NaH <sub>2</sub> PO <sub>4</sub> (pH 3.0 with H <sub>3</sub> PO <sub>4</sub> )
Mobile Phase B	Acetonitrile (ACN)
Mode	Isocratic: 70% A / 30% B (Adjust B up if retention is too high due to ethoxy group)
Flow Rate	1.0 mL/min
Detection	UV @ 233 nm (Primary) and 210 nm
Retention Logic	The Octanesulfonate pairs with the cationic biguanide, creating a neutral complex that retains on the C18 chain. <sup>[4][1]</sup>

## Mechanistic Context (Signaling Pathway)

While specific literature on the 2-ethoxyphenyl derivative is niche, its pharmacophore suggests activity analogous to Phenformin (Complex I inhibition).



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Figure 2: Putative signaling pathway. The compound likely inhibits Mitochondrial Complex I, raising intracellular AMP, which activates AMPK.

## References

- Chemical Structure & Nomenclature: National Center for Biotechnology Information. PubChem Compound Summary for CID 5939, Biguanide. Accessed Feb 1, 2026. [Link](#)
- Biguanide Synthesis & Properties: LeBel, A., et al. "A practical guide to arylbiguanides — Synthesis and structural characterization." Canadian Journal of Chemistry, 2016. (Describes the synthesis of aryl-biguanides via anilinium salts). [Link](#)
- Formulation & Solubility: Bridges, H.R., et al. "Effects of metformin and other biguanides on mitochondrial complex I." Biochemical Journal, 2014. (Discusses lipophilicity and membrane permeability of phenethyl/aryl biguanides). [Link](#)
- Analytical Methods: Sielc Technologies. "HPLC Method for Separation of Biguanides." (Standard ion-pairing protocols). [Link](#)

## Appendix A: Conversion of Free Base to HCl Salt

If you have the free base solid:

- Dissolve 100 mg of free base in 2 mL of Ethanol.
- Place on an ice bath (4°C).
- Dropwise add 1.0 M HCl in Ethanol (1.1 equivalents).
- A white precipitate (the HCl salt) should form.
- Filter, wash with cold diethyl ether, and dry under vacuum.

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